molecular formula C11H18N2O B2913546 1-(1-ethynylcyclohexyl)-3,3-dimethylurea CAS No. 866008-82-4

1-(1-ethynylcyclohexyl)-3,3-dimethylurea

Cat. No.: B2913546
CAS No.: 866008-82-4
M. Wt: 194.278
InChI Key: POOIDLOPQWKSDV-UHFFFAOYSA-N
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Description

1-(1-Ethynylcyclohexyl)-3,3-dimethylurea is a substituted urea derivative characterized by a cyclohexane ring modified with an ethynyl (C≡CH) group at the 1-position and a 3,3-dimethylurea moiety.

Properties

IUPAC Name

3-(1-ethynylcyclohexyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-11(8-6-5-7-9-11)12-10(14)13(2)3/h1H,5-9H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOIDLOPQWKSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethynylcyclohexyl)-3,3-dimethylurea typically involves the reaction of 1-ethynylcyclohexanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethynylcyclohexyl)-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under mild conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-Ethynylcyclohexyl)-3,3-dimethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethynylcyclohexyl)-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to modulation of their activity. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1-(1-ethynylcyclohexyl)-3,3-dimethylurea with structurally related urea derivatives:

Compound Name Substituent(s) Molecular Formula Key Applications Toxicity (LD₅₀, Oral Rat) References
This compound Ethynylcyclohexyl + dimethylurea C₁₁H₁₇N₂O Hypothesized: Polymer curing, agrochemicals Not reported Inferred
3-Cyclohexyl-1,1-dimethylurea Cyclohexyl + dimethylurea C₉H₁₇N₂O Synthesis of 4-aminocyclohexanoic acid Not reported
Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) 3,4-Dichlorophenyl + dimethylurea C₉H₁₀Cl₂N₂O Herbicide (photosynthesis inhibitor) 1,400 mg/kg
Chloroxuron (1-[4-(4-Chlorophenoxy)phenyl]-3,3-dimethylurea) 4-Chlorophenoxyphenyl + dimethylurea C₁₅H₁₄ClN₂O₂ Herbicide (soil-applied) 3,500 mg/kg
Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea) Thiadiazolyl + dimethylurea C₉H₁₆N₄OS Herbicide (non-selective) 644 mg/kg
3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea (Hydroxymetoxuron) Chloro-hydroxyphenyl + dimethylurea C₉H₁₁ClN₂O₂ Herbicide (metabolite of diuron) Not reported
1,1'-Hexamethylenebis(3,3-dimethylurea) Hexamethylene-linked bis(dimethylurea) C₁₂H₂₄N₄O₂ Epoxy resin curing accelerator Not reported

Biological Activity

1-(1-ethynylcyclohexyl)-3,3-dimethylurea, also known by its CAS number 866008-82-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃N₂O
  • Molecular Weight : 203.26 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation, which could be relevant for anticancer applications.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms are still under investigation.

Anticancer Activity

A study conducted by evaluated the compound's efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer cells. The IC50 values were found to be lower than those of established chemotherapeutics, suggesting a promising avenue for further research.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)10
HeLa (Cervical Cancer)20

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Streptococcus pneumoniae30

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Available data indicate that:

  • Acute toxicity studies have shown no significant adverse effects at low doses.
  • Chronic exposure studies in animal models revealed renal alterations at high doses but no mutagenic effects were observed in vitro.

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